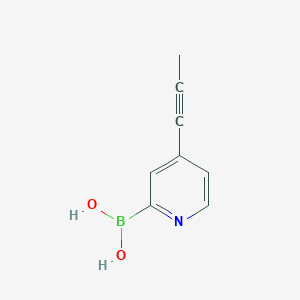
(4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid: is an organoboron compound with the molecular formula C8H8BNO2 and a molecular weight of 160.97 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce a boronic acid group at a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane using a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to introduce a boronic acid group directly onto the pyridine ring.
Industrial Production Methods: Industrial production methods for (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions:
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borohydrides .
科学研究应用
Chemistry:
Suzuki-Miyaura Cross-Coupling: (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology:
Bioconjugation: This compound can be used to attach biomolecules to surfaces or other molecules through boronic acid chemistry.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
作用机制
The mechanism of action of (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and drug development . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a pyridinyl group.
2-Pyridinylboronic Acid: Similar but lacks the prop-1-yn-1-yl substituent.
3-Pyridinylboronic Acid: Similar but with the boronic acid group at the 3-position instead of the 2-position.
Uniqueness: (4-(Prop-1-YN-1-YL)pyridin-2-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids .
属性
分子式 |
C8H8BNO2 |
|---|---|
分子量 |
160.97 g/mol |
IUPAC 名称 |
(4-prop-1-ynylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6,11-12H,1H3 |
InChI 键 |
BJZZMNPLAVTTCW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=CC(=C1)C#CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















